molecular formula C25H23N5O B3522353 3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE

3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE

Cat. No.: B3522353
M. Wt: 409.5 g/mol
InChI Key: YMJNZEMTHYCHHS-UHFFFAOYSA-N
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Description

3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a pyrimidinyl-piperazine moiety. The presence of these functional groups imparts significant chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivative Formation: The pyrimidinyl-piperazine moiety is synthesized separately and then coupled with the quinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of kinase inhibition, it may prevent the phosphorylation of key proteins involved in cell signaling, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    Quinoline Derivatives: Various quinoline-based compounds with similar structural features and biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals for their bioactive properties.

Uniqueness

3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-methyl-2-phenylquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O/c1-18-22(24(31)29-14-16-30(17-15-29)25-26-12-7-13-27-25)20-10-5-6-11-21(20)28-23(18)19-8-3-2-4-9-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJNZEMTHYCHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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